4-Cyanopyridine-2-sulfonyl fluoride

Vue d'ensemble

Description

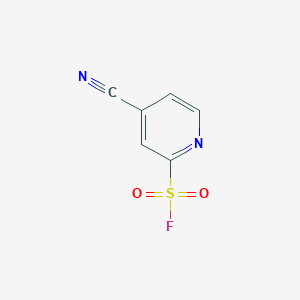

4-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 4-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyanopyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the by-products.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions involving this compound.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Applications De Recherche Scientifique

Synthesis of 4-Cyanopyridine-2-sulfonyl fluoride

The synthesis of sulfonyl fluorides, including this compound, has been advanced through several methodologies. Notably, recent studies have demonstrated efficient synthetic routes using thionyl fluoride and other reagents to convert sulfonic acids into sulfonyl fluorides with high yields. For instance, one method reported yields ranging from 90% to 99% in the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in mild conditions .

Chemical Biology Applications

1. Enzyme Inhibition:

Sulfonyl fluorides have emerged as crucial tools in chemical biology due to their ability to act as selective enzyme inhibitors. The electrophilic nature of the sulfur-fluorine bond allows for targeted interactions with nucleophilic sites on enzymes. Research indicates that this compound can selectively inhibit specific enzymes involved in metabolic pathways, making it a potential candidate for drug development .

2. Biological Probes:

The compound serves as a reactive probe for studying biological processes at the molecular level. Its stability under physiological conditions combined with its reactivity allows researchers to investigate protein interactions and cellular mechanisms more effectively. The unique properties of sulfonyl fluorides facilitate their use in tracking biological molecules and understanding their functions .

Medicinal Chemistry Applications

1. Drug Development:

this compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to introduce the sulfonyl fluoride moiety into drug candidates enhances their pharmacological properties. Studies have shown that incorporating this functional group can improve the bioavailability and efficacy of therapeutic agents .

2. Synthesis of Active Pharmaceutical Ingredients:

The compound is employed in the late-stage functionalization of complex molecules, allowing for the introduction of diverse functional groups into existing drug scaffolds. This capability is particularly valuable for modifying lead compounds during the drug discovery process, facilitating the development of novel therapeutics .

Materials Science Applications

1. Ionic Liquids:

Recent advancements have explored the use of sulfonyl fluorides in creating ionic liquids that exhibit unique properties beneficial for various applications, including electrochemistry and catalysis. The incorporation of this compound into ionic liquid formulations has shown promise in enhancing thermal stability and reactivity, making them suitable for use in high-performance batteries and other energy storage systems .

2. SuFEx Chemistry:

The sulfur-fluoride exchange (SuFEx) reaction is a powerful tool in organic synthesis that utilizes sulfonyl fluorides for constructing complex molecular architectures efficiently. This compound can participate in SuFEx reactions to generate valuable intermediates for further chemical transformations .

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. The compound was shown to bind selectively at the active site, leading to a significant reduction in enzymatic activity and highlighting its potential as an anticancer agent.

Case Study 2: Drug Development

In another case, researchers synthesized a series of new drug candidates incorporating this compound into their structures. The resulting compounds exhibited enhanced potency against targeted diseases compared to their predecessors without the sulfonyl fluoride moiety.

Mécanisme D'action

The mechanism of action of 4-Cyanopyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins. The resulting sulfonamide or sulfonate linkages can alter the structure and function of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Cyanopyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

2-Cyanopyridine-4-sulfonyl Fluoride: Isomeric compound with the sulfonyl fluoride group at a different position on the pyridine ring.

Uniqueness

4-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

4-Cyanopyridine-2-sulfonyl fluoride (CPSF) is an organic compound notable for its unique chemical structure and significant biological activity. This compound, characterized by a pyridine ring substituted with a cyano group and a sulfonyl fluoride functional group, has garnered attention in the fields of medicinal chemistry and chemical biology due to its electrophilic properties and ability to interact selectively with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C₆H₄FNO₂S

- Molecular Weight : Approximately 175.17 g/mol

- Functional Groups : Pyridine ring, cyano group, sulfonyl fluoride

The electrophilic nature of the sulfonyl fluoride group allows CPSF to engage in covalent modifications with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This mechanism is pivotal for its role as an enzyme inhibitor or probe in various biochemical applications.

CPSF acts primarily through covalent modification of target proteins. The sulfonyl fluoride moiety can form stable covalent bonds with nucleophilic amino acid side chains, leading to irreversible inhibition of enzyme activity. This property is particularly useful in the development of selective enzyme inhibitors.

Key Mechanisms:

- Covalent Bond Formation : CPSF reacts with nucleophiles in proteins, modifying active sites and altering protein conformation.

- Enzyme Inhibition : By covalently binding to specific residues, CPSF can effectively inhibit enzymes involved in various biochemical pathways.

Enzyme Inhibition

Research has demonstrated that CPSF can serve as a potent inhibitor for several enzymes, particularly serine proteases. The ability to selectively target reactive residues makes CPSF a valuable tool in drug discovery and development.

| Enzyme | Target Residue | Inhibition Type |

|---|---|---|

| Chymotrypsin | Serine | Irreversible |

| Dihydrofolate reductase | Serine | Irreversible |

| Various serine hydrolases | Serine/Threonine | Context-specific |

Case Studies

- Inhibition of Chymotrypsin : CPSF was shown to irreversibly inhibit chymotrypsin by modifying the active site serine residue. This study highlighted the compound's potential as a chemical probe for studying serine proteases .

- Targeting Dihydrofolate Reductase (DHFR) : CPSF demonstrated significant inhibitory effects on DHFR, a critical enzyme in folate metabolism. The irreversible binding of CPSF to serine residues within DHFR was confirmed through kinetic studies .

- Selective Interaction with Protein Residues : Studies indicate that CPSF can selectively modify threonine and cysteine residues under specific conditions, expanding its utility beyond serine proteases .

Research Findings

Recent research has focused on enhancing the utility of sulfonyl fluorides like CPSF in chemical biology. The following findings are notable:

- Biocompatibility and Stability : Sulfonyl fluorides exhibit a favorable balance between biocompatibility and reactivity, making them suitable for biological applications .

- Target Identification : The use of CPSF as a covalent probe aids in identifying protein targets and understanding enzyme mechanisms .

- Development of Novel Inhibitors : Modifications of CPSF have led to the creation of new inhibitors with improved selectivity and potency against specific enzymes .

Propriétés

IUPAC Name |

4-cyanopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRFBPXIFMOLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138039-28-6 | |

| Record name | 4-cyanopyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.